(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” is a complex organic molecule that features multiple functional groups, including an indole core, a thiazolo-triazole moiety, and a heptyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the indole core, the construction of the thiazolo-triazole ring system, and the introduction of the heptyl side chain. Typical synthetic routes might include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Construction of the Thiazolo-Triazole Ring: This step might involve cyclization reactions using appropriate precursors such as thiosemicarbazides and α-haloketones.
Introduction of the Heptyl Side Chain: This can be done through alkylation reactions using heptyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This might include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-diones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Indole-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, potentially leading to new materials with unique properties.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent, given the bioactivity of indole derivatives.
Medicine
Medicinal chemistry applications could include the development of new drugs targeting specific enzymes or receptors, leveraging the compound’s unique structure.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like tryptophan and serotonin, which also feature the indole core.
Thiazolo-Triazole Compounds: Molecules with similar ring systems, such as certain antifungal agents.
Uniqueness
The uniqueness of “(3Z)-1-heptyl-3-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one” lies in its combination of functional groups and ring systems, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H26N4O2S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5Z)-5-(1-heptyl-2-oxoindol-3-ylidene)-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C26H26N4O2S/c1-3-4-5-6-9-15-29-20-14-8-7-13-19(20)21(24(29)31)22-25(32)30-26(33-22)27-23(28-30)18-12-10-11-17(2)16-18/h7-8,10-14,16H,3-6,9,15H2,1-2H3/b22-21- |
InChI Key |
CQNGTYCNWHOXPK-DQRAZIAOSA-N |
Isomeric SMILES |
CCCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)/C1=O |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2C(=C3C(=O)N4C(=NC(=N4)C5=CC=CC(=C5)C)S3)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.